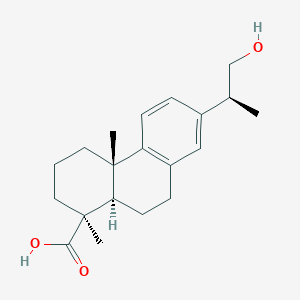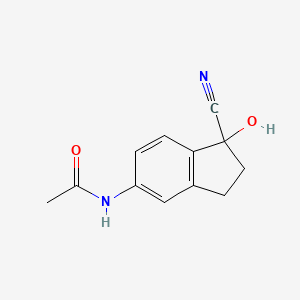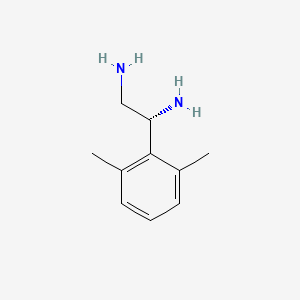
(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of a 2,6-dimethylphenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,6-dimethylphenylacetonitrile.
Reduction: The nitrile group is reduced to an amine using hydrogenation in the presence of a catalyst such as palladium on carbon.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and advanced chiral resolution methods to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and protein interactions.
Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine: The enantiomer of the compound with different chiral properties.
1-(2,6-Dimethylphenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.
1-(2,6-Dimethylphenyl)ethane-1-amine: A related compound with a single amine group.
Uniqueness
(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it valuable in asymmetric synthesis and chiral recognition studies.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(1R)-1-(2,6-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5,9H,6,11-12H2,1-2H3/t9-/m0/s1 |
InChI Key |
SGZPYNJYDPDBDE-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@H](CN)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


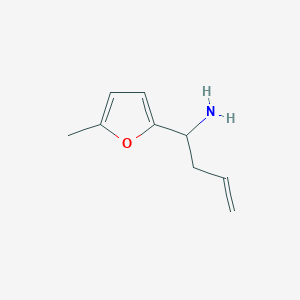
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13039018.png)
![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride](/img/structure/B13039021.png)
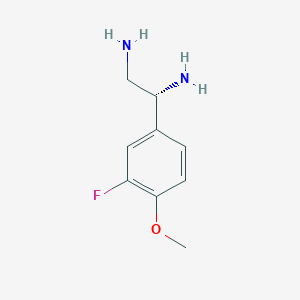
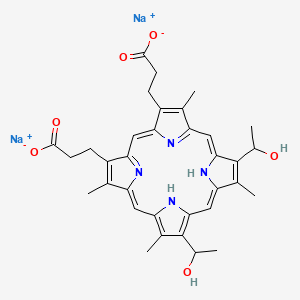
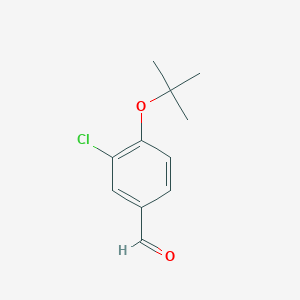
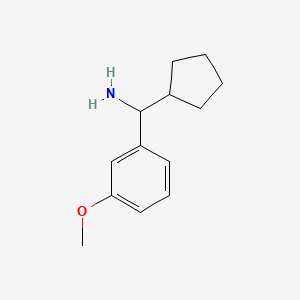
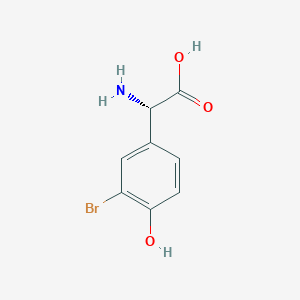
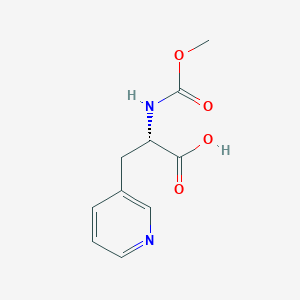
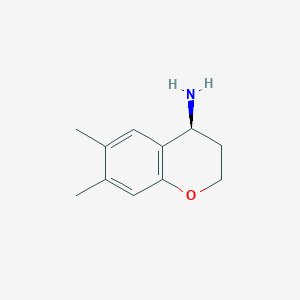
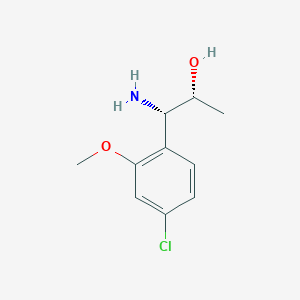
![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)
